molecular formula C8H9NO3 B6279630 2-cyano-3-(oxolan-3-yl)prop-2-enoic acid CAS No. 1251411-94-5

2-cyano-3-(oxolan-3-yl)prop-2-enoic acid

Cat. No. B6279630
CAS RN: 1251411-94-5
M. Wt: 167.2
InChI Key:
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Description

2-cyano-3-(oxolan-3-yl)prop-2-enoic acid (2-COP) is a carboxylic acid that is used in a variety of applications due to its unique properties and structure. It is a versatile and highly reactive compound that has been used in a wide range of scientific research and industrial applications. 2-COP has been used as a reagent in a range of chemical reactions, as a catalyst in the synthesis of other compounds, and as a building block for the synthesis of more complex molecules. In addition, 2-COP has been used as a key component in the development of new drugs, as a substrate for enzyme-catalyzed reactions, and as a tool for studying the mechanism of action of various enzymes and proteins.

Scientific Research Applications

2-cyano-3-(oxolan-3-yl)prop-2-enoic acid has been used in a variety of scientific research applications. It has been used as a reagent in a range of chemical reactions, as a catalyst in the synthesis of other compounds, and as a building block for the synthesis of more complex molecules. In addition, 2-cyano-3-(oxolan-3-yl)prop-2-enoic acid has been used as a key component in the development of new drugs, as a substrate for enzyme-catalyzed reactions, and as a tool for studying the mechanism of action of various enzymes and proteins.

Mechanism of Action

2-cyano-3-(oxolan-3-yl)prop-2-enoic acid is an acid that is highly reactive due to its structure and reactivity. It has been used in a variety of scientific research applications due to its unique properties and structure. The mechanism of action of 2-cyano-3-(oxolan-3-yl)prop-2-enoic acid is largely dependent on the reaction conditions and the specific chemical reaction that is being studied. Generally, 2-cyano-3-(oxolan-3-yl)prop-2-enoic acid undergoes a nucleophilic substitution reaction with a variety of substrates, resulting in the formation of a new compound.
Biochemical and Physiological Effects
2-cyano-3-(oxolan-3-yl)prop-2-enoic acid has been used in a variety of scientific research applications due to its unique properties and structure. It has been shown to have a wide range of biochemical and physiological effects. It has been used as a reagent in a range of chemical reactions, as a catalyst in the synthesis of other compounds, and as a building block for the synthesis of more complex molecules. It has also been used as a key component in the development of new drugs, as a substrate for enzyme-catalyzed reactions, and as a tool for studying the mechanism of action of various enzymes and proteins.

Advantages and Limitations for Lab Experiments

2-cyano-3-(oxolan-3-yl)prop-2-enoic acid is a highly reactive and versatile compound that has been used in a variety of scientific research applications. It has a wide range of advantages and limitations for lab experiments. One of the major advantages of 2-cyano-3-(oxolan-3-yl)prop-2-enoic acid is its high reactivity, which allows for rapid and efficient reactions with a variety of substrates. Additionally, its structure and reactivity make it an ideal reagent for a wide range of chemical reactions. However, 2-cyano-3-(oxolan-3-yl)prop-2-enoic acid is also highly toxic and corrosive, and must be handled with extreme caution.

Future Directions

The use of 2-cyano-3-(oxolan-3-yl)prop-2-enoic acid in scientific research is constantly evolving, and there are a number of potential future directions. One potential direction is the development of new drugs using 2-cyano-3-(oxolan-3-yl)prop-2-enoic acid as a key component. Additionally, 2-cyano-3-(oxolan-3-yl)prop-2-enoic acid could be used in the development of new catalysts for chemical reactions, or as a tool for studying the mechanism of action of various enzymes and proteins. Finally, 2-cyano-3-(oxolan-3-yl)prop-2-enoic acid could be used to synthesize more complex molecules, or as a reagent for a range of chemical reactions.

Synthesis Methods

2-cyano-3-(oxolan-3-yl)prop-2-enoic acid can be synthesized from a variety of starting materials. The most common method involves the reaction of an alkyne with a cyanide source in the presence of a strong base such as sodium hydroxide. This reaction produces a cyanohydrin, which is then hydrolyzed to yield 2-cyano-3-(oxolan-3-yl)prop-2-enoic acid. Other methods of synthesis include the reaction of an aldehyde with a cyanide source in the presence of a strong base, the reaction of a ketone with a cyanide source in the presence of a strong base, and the reaction of an ester with a cyanide source in the presence of a strong base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyano-3-(oxolan-3-yl)prop-2-enoic acid involves the addition of a cyano group to a propenoic acid derivative, followed by the formation of an oxolane ring through a cyclization reaction.", "Starting Materials": [ "Acrolein", "Malonic acid", "Sodium cyanide", "3-Hydroxytetrahydrofuran" ], "Reaction": [ "Step 1: Acrolein is reacted with malonic acid in the presence of a base to form 2-cyano-3-hydroxybutanoic acid.", "Step 2: The cyano group is introduced by reacting 2-cyano-3-hydroxybutanoic acid with sodium cyanide.", "Step 3: The resulting 2-cyano-3-hydroxybutanoic acid is then reacted with 3-hydroxytetrahydrofuran in the presence of a dehydrating agent to form 2-cyano-3-(oxolan-3-yl)prop-2-enoic acid." ] }

CAS RN

1251411-94-5

Product Name

2-cyano-3-(oxolan-3-yl)prop-2-enoic acid

Molecular Formula

C8H9NO3

Molecular Weight

167.2

Purity

0

Origin of Product

United States

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